3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile
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Overview
Description
3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile is a complex organic compound that features a fluorine atom, a benzonitrile group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach is to use a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols and α-haloacid chlorides can be coupled, followed by cyclization to form the morpholine ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of transition metal catalysts to facilitate key steps in the synthesis, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.
Medicine: It could be explored as a lead compound for the development of new drugs.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the morpholine ring could influence its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-[[2-(morpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile: Lacks the thiomorpholine ring.
4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile: Lacks the fluorine atom.
3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzamide: Contains an amide group instead of a nitrile group.
Uniqueness
The unique combination of the fluorine atom, the benzonitrile group, and the morpholine ring in 3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile gives it distinct chemical and physical properties
Properties
IUPAC Name |
3-fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c18-15-9-13(10-19)1-2-14(15)11-20-3-6-23-16(12-20)17(22)21-4-7-24-8-5-21/h1-2,9,16H,3-8,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXRFJCLLRGUMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=C(C=C(C=C2)C#N)F)C(=O)N3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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